molecular formula C7H5BrN2O B12328443 2-Bromo-6-methoxyisonicotinonitrile

2-Bromo-6-methoxyisonicotinonitrile

Cat. No.: B12328443
M. Wt: 213.03 g/mol
InChI Key: OMNDLPYPERWPSQ-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxyisonicotinonitrile is an organic compound with the molecular formula C₇H₅BrN₂O It is a derivative of isonicotinonitrile, featuring a bromine atom at the 2-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxyisonicotinonitrile typically involves the bromination of 6-methoxyisonicotinonitrile. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under mild conditions. The reaction proceeds via a free radical mechanism, selectively brominating the 2-position of the isonicotinonitrile ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and purification techniques, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methoxyisonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed:

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidized or Reduced Products: Different oxidation states of the compound can be achieved.

    Coupled Products: Biaryl compounds or other coupled products from Suzuki-Miyaura reactions.

Scientific Research Applications

2-Bromo-6-methoxyisonicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxyisonicotinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

    2-Bromoisonicotinonitrile: Lacks the methoxy group, which may affect its reactivity and applications.

    6-Methoxyisonicotinonitrile:

    2-Bromo-6-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness: 2-Bromo-6-methoxyisonicotinonitrile is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

2-bromo-6-methoxypyridine-4-carbonitrile

InChI

InChI=1S/C7H5BrN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3

InChI Key

OMNDLPYPERWPSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)C#N)Br

Origin of Product

United States

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